molecular formula C10H7ClFN3 B1470625 5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine CAS No. 1526887-70-6

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine

Cat. No. B1470625
Key on ui cas rn: 1526887-70-6
M. Wt: 223.63 g/mol
InChI Key: FFSLRYNSEHVQLU-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

To a nitrogen flushed flask containing 4-chloro-2-fluorobenzene boronic acid (40.0 g, 229 mmol), 2-amino-5-bromopyrazine (39.9 g, 229 mmol), palladium(II) trifluoroacetate (1.5 g, 4.6 mmol), and triphenylphosphine (2.4 g, 9.2 mmol) were added sparged toluene (750 mL), ethanol (750 mL), and 2 M Na2CO3(aq) (418 mL, 836 mmol). The mixture was stirred and heated at 50° Celsius for 15 hours and then cooled to rt. Water (750 mL) was added and the layers were separated. The aqueous layer was washed with ethyl acetate (750 mL). The combined organic layers were washed with brine (500 mL), dried over Na2SO4, filtered, and concentrated to dryness to give 55.4 g of crude product. The crude solid was crystallized from toluene (450 mL) to provide the title compound (40.0 g, 78%). MS (ESI): mass calcd. for C10H7ClFN3, 223.03; m/z found, 224.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 8.34 (dd, J=2.6, 1.5, 1H), 8.03 (d, J=1.6, 1H), 7.89 (m, 1H), 7.52 (dd, J=11.3, 2.1, 1H), 7.38 (dd, J=8.5, 2.1, 1H), 6.79 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
418 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[C:4]([F:11])[CH:3]=1.[NH2:12][C:13]1[CH:18]=[N:17][C:16](Br)=[CH:15][N:14]=1.C1(C)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]2[N:17]=[CH:18][C:13]([NH2:12])=[N:14][CH:15]=2)=[C:4]([F:11])[CH:3]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)B(O)O)F
Name
Quantity
39.9 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
1.5 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
Name
Quantity
2.4 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
418 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (750 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give 55.4 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude solid was crystallized from toluene (450 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C=1N=CC(=NC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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